

# An In-depth Technical Guide to Rare Earth-Transition Metal Magnetic Materials

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This technical guide provides a comprehensive overview of rare earth-transition metal (RE-TM) magnetic materials, focusing on their fundamental principles, synthesis, characterization, and applications. The information presented is intended to be a valuable resource for professionals engaged in materials science, physics, and related fields, including the specialized area of drug development where magnetic nanoparticles are increasingly utilized for targeted delivery and imaging.

## Introduction to Rare Earth-Transition Metal Magnets

Rare earth-transition metal permanent magnets are the strongest type of permanent magnets developed, exhibiting significantly stronger magnetic fields than other types like ferrite or alnico magnets. Developed in the 1970s and 1980s, these magnets are alloys of rare-earth elements and transition metals. The magnetic field produced by RE-TM magnets can exceed 1.2 teslas, while ferrite or ceramic magnets typically have fields of 0.5 to 1 tesla.<sup>[1]</sup> The two main types of rare earth magnets are neodymium magnets and samarium-cobalt magnets.<sup>[1]</sup>

The exceptional magnetic properties of these materials arise from the unique combination of the characteristics of the rare earth and transition metal elements. The rare earth elements contribute a high magnetic anisotropy, which is the material's preference for the direction of its magnetic moment. This property, stemming from the electronic structure of the 4f shell, makes the material resistant to demagnetization. The transition metals, such as iron and cobalt, provide a high saturation magnetization, meaning they can hold a large magnetic field, and a

high Curie temperature, the temperature at which the material loses its permanent magnetic properties.

The magnetic coupling between the rare earth and transition metal atoms is indirect, mediated by the 5d electrons of the rare earth elements.[2] For light rare earth elements (like Neodymium), the magnetic moments of the RE and TM atoms align parallel (ferromagnetic coupling), leading to very high saturation magnetization. For heavy rare earth elements (like Samarium and Gadolinium), the moments align antiparallel (ferrimagnetic coupling).[2][3]

## Key Classes of RE-TM Magnetic Materials

The most commercially significant RE-TM magnets fall into two main families: Neodymium-Iron-Boron ( $\text{Nd}_2\text{Fe}_{14}\text{B}$ ) and Samarium-Cobalt ( $\text{SmCo}_5$  and  $\text{Sm}_2\text{Co}_{17}$ ).

### Neodymium-Iron-Boron ( $\text{Nd}_2\text{Fe}_{14}\text{B}$ ) Magnets

Discovered in 1984,  $\text{Nd}_2\text{Fe}_{14}\text{B}$  magnets are the most powerful and widely used type of rare earth magnet.[1] They offer the highest energy product of any permanent magnet material, allowing for the creation of strong magnetic fields from small volumes.[2][4][5] NdFeB magnets have a tetragonal crystal structure.[1]

However, NdFeB magnets have a lower Curie temperature and are more susceptible to corrosion compared to SmCo magnets. To mitigate corrosion, they are often coated with materials like nickel, zinc, or epoxy.[4] Different grades of NdFeB magnets are available, with varying magnetic properties and temperature resistance.[2][5]

### Samarium-Cobalt (SmCo) Magnets

Samarium-cobalt magnets were the first commercially viable rare earth magnets, developed in the early 1970s. They are known for their excellent thermal stability, high Curie temperature, and superior corrosion resistance.[6][7] There are two main types of SmCo magnets:

- $\text{SmCo}_5$  (1:5 series): This first generation of SmCo magnets has a hexagonal crystal structure.[1] They have good magnetic properties and are easier to machine than the  $\text{Sm}_2\text{Co}_{17}$  series.[1]

- $\text{Sm}_2\text{Co}_{17}$  (2:17 series): This second generation offers higher magnetic properties and a higher maximum operating temperature compared to the 1:5 series.[\[6\]](#)[\[7\]](#)

While not as strong as NdFeB magnets at room temperature, SmCo magnets outperform them at elevated temperatures (above 150-180 °C).[\[2\]](#)

## Data Presentation: Comparative Magnetic Properties

The following tables summarize the magnetic properties of various grades of NdFeB and SmCo magnets for easy comparison.

Table 1: Magnetic Properties of Selected Sintered NdFeB Magnet Grades

Grade	Remanence (Br)	Coercivity (Hcb)	Intrinsic Coercivity (Hcj)	Max. Energy Product (BH)max	Max. Operating Temp.
(T)	(kA/m)	(kA/m)	(kJ/m <sup>3</sup> )	(°C)	
N35	1.17-1.21	≥868	≥955	263-279	80
N42	1.28-1.32	≥955	≥955	318-334	80
N52	1.42-1.45	≥828	≥876	398-414	80
N35M	1.17-1.21	≥868	≥1114	263-279	100
N42M	1.28-1.32	≥955	≥1114	318-334	100
N35H	1.17-1.21	≥868	≥1353	263-279	120
N42H	1.28-1.32	≥955	≥1353	318-334	120
N35SH	1.17-1.21	≥868	≥1592	263-279	150
N40SH	1.25-1.29	≥923	≥1592	302-318	150
N35UH	1.17-1.21	≥868	≥1990	263-279	180
N38UH	1.22-1.25	≥899	≥1990	287-302	180

Data compiled from various sources.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#) Values can vary slightly between manufacturers.

Table 2: Magnetic Properties of Selected Sintered SmCo Magnet Grades

Grade	Remanence (Br)	Coercivity (Hcb)	Intrinsic Coercivity (Hcj)	Max. Energy Product (BH)max	Max. Operating Temp.
(T)	(kA/m)	(kA/m)	(kJ/m <sup>3</sup> )	(°C)	
SmCo <sub>5</sub> Series					
SmCo16	0.81-0.85	≥660	≥1830	110-127	250
SmCo18	0.85-0.90	≥700	≥1830	127-143	250
SmCo22	0.92-0.96	≥750	≥1830	160-175	250
Sm <sub>2</sub> Co <sub>17</sub> Series					
Sm2Co24	0.96-1.02	≥720	≥1400	175-191	300
Sm2Co26	1.02-1.05	≥750	≥1500	191-207	300
Sm2Co28	1.05-1.08	≥760	≥1800	207-223	300
Sm2Co30	1.08-1.10	≥780	≥2000	223-239	350
Sm2Co32	1.10-1.12	≥800	≥2200	239-255	350

Data compiled from various sources.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#) Values can vary slightly between manufacturers.

## Experimental Protocols

### Synthesis of RE-TM Magnets

This is the most common method for producing high-performance NdFeB magnets.

- **Melting:** The raw materials (neodymium, iron, boron, and other elements) are melted together in a vacuum induction furnace to form an alloy.
- **Strip Casting:** The molten alloy is rapidly cooled by pouring it onto a chilled, rotating wheel to form thin ribbons or flakes with a fine-grained microstructure.
- **Hydrogen Decrepitation:** The brittle ribbons are exposed to hydrogen gas, which is absorbed by the material and causes it to break down into a coarse powder.
- **Jet Milling:** The coarse powder is further milled into a fine powder (typically 3-5 micrometers in diameter) using a high-velocity stream of inert gas (e.g., nitrogen).
- **Pressing and Aligning:** The fine powder is placed in a mold and subjected to a strong magnetic field to align the crystallographic easy-axis of the particles. While the field is applied, the powder is compacted into a "green" compact.
- **Sintering:** The green compact is heated in a vacuum or inert atmosphere to a temperature below the melting point of the alloy (around 1000-1100°C). This causes the particles to fuse together, densifying the magnet.
- **Heat Treatment (Annealing):** The sintered magnet undergoes a multi-stage heat treatment to optimize the microstructure and enhance its magnetic properties, particularly coercivity. This typically involves a high-temperature annealing followed by a lower-temperature aging step.
- **Machining and Coating:** The sintered blocks are cut and ground to the desired shape and dimensions. Finally, a protective coating is applied to prevent corrosion.

Melt spinning is a rapid solidification technique used to produce nanocrystalline ribbons of RE-TM alloys, which can be used to make bonded magnets or as precursors for other processing methods.

- **Alloy Preparation:** The constituent elements are melted in a quartz crucible under an inert atmosphere (e.g., argon) using induction heating.
- **Ejection:** The molten alloy is ejected through a small nozzle at the bottom of the crucible onto the surface of a rapidly rotating, water-cooled copper wheel.

- **Solidification:** The high cooling rate ( $10^4$  to  $10^6$  K/s) results in the formation of a thin ribbon with a nanocrystalline or amorphous structure.[\[11\]](#)
- **Heat Treatment (Optional):** The as-spun ribbons may be subjected to a subsequent annealing step to crystallize the desired magnetic phase and optimize the magnetic properties.

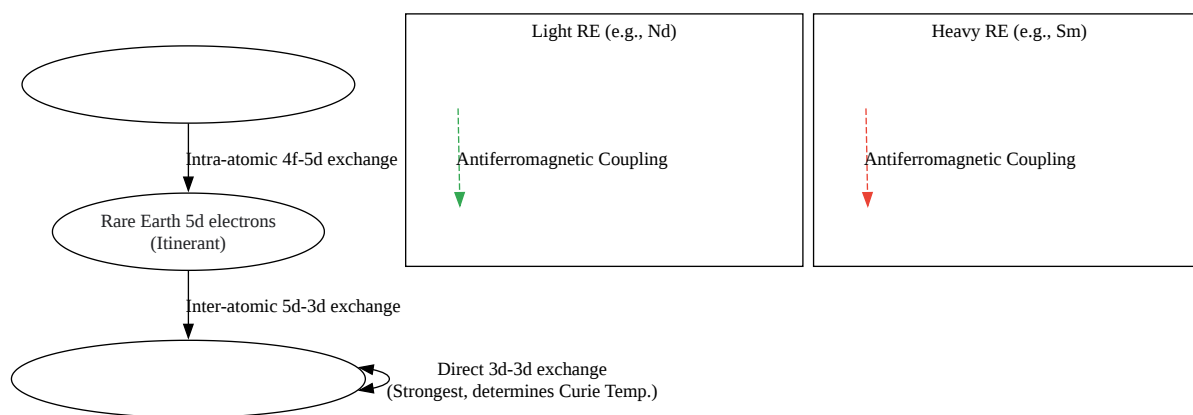
## Characterization of RE-TM Magnets

VSM is a widely used technique to measure the magnetic properties of materials as a function of an applied magnetic field and temperature.

- **Sample Preparation:** A small, representative sample of the magnetic material is prepared with a well-defined shape and mass.
- **Mounting:** The sample is mounted on a non-magnetic sample holder attached to a vibrating rod.
- **Measurement:** The sample is placed within a uniform magnetic field generated by an electromagnet. The sample is then vibrated at a constant frequency and amplitude.
- **Signal Detection:** The oscillating magnetic moment of the sample induces a voltage in a set of pick-up coils. This voltage is proportional to the magnetic moment of the sample.
- **Data Acquisition:** The induced voltage is measured using a lock-in amplifier, which is synchronized with the sample vibration. The magnetic moment is recorded as the applied magnetic field is swept through a range of values, typically from a large positive field to a large negative field and back again.
- **Hysteresis Loop:** The resulting plot of magnetization (or magnetic moment) versus applied magnetic field is the magnetic hysteresis loop. From this loop, key magnetic parameters such as saturation magnetization, remanence, and coercivity can be determined.

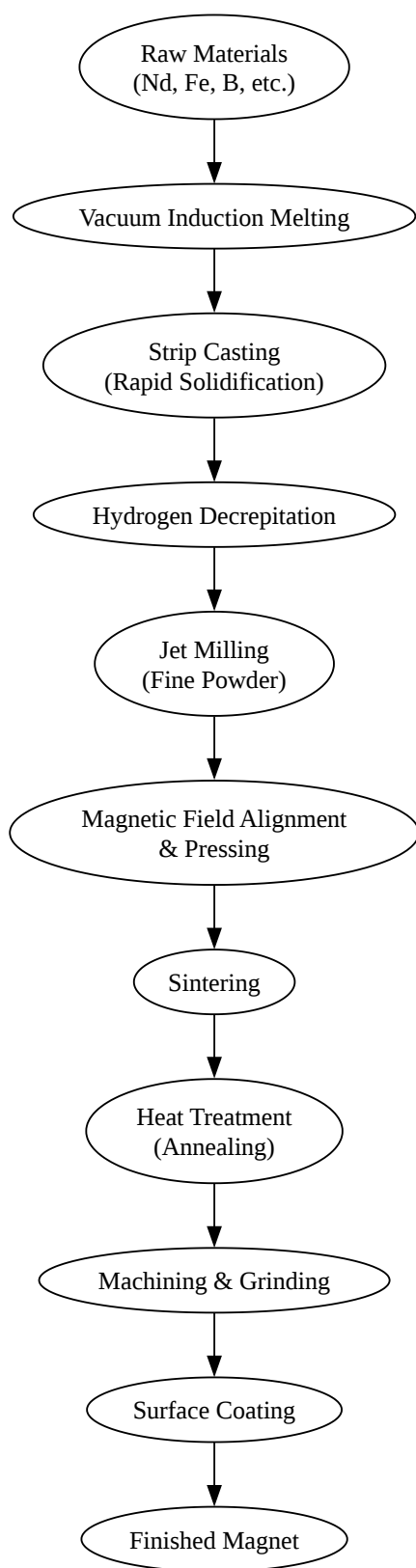
## Visualizations

## Signaling Pathways and Logical Relationships



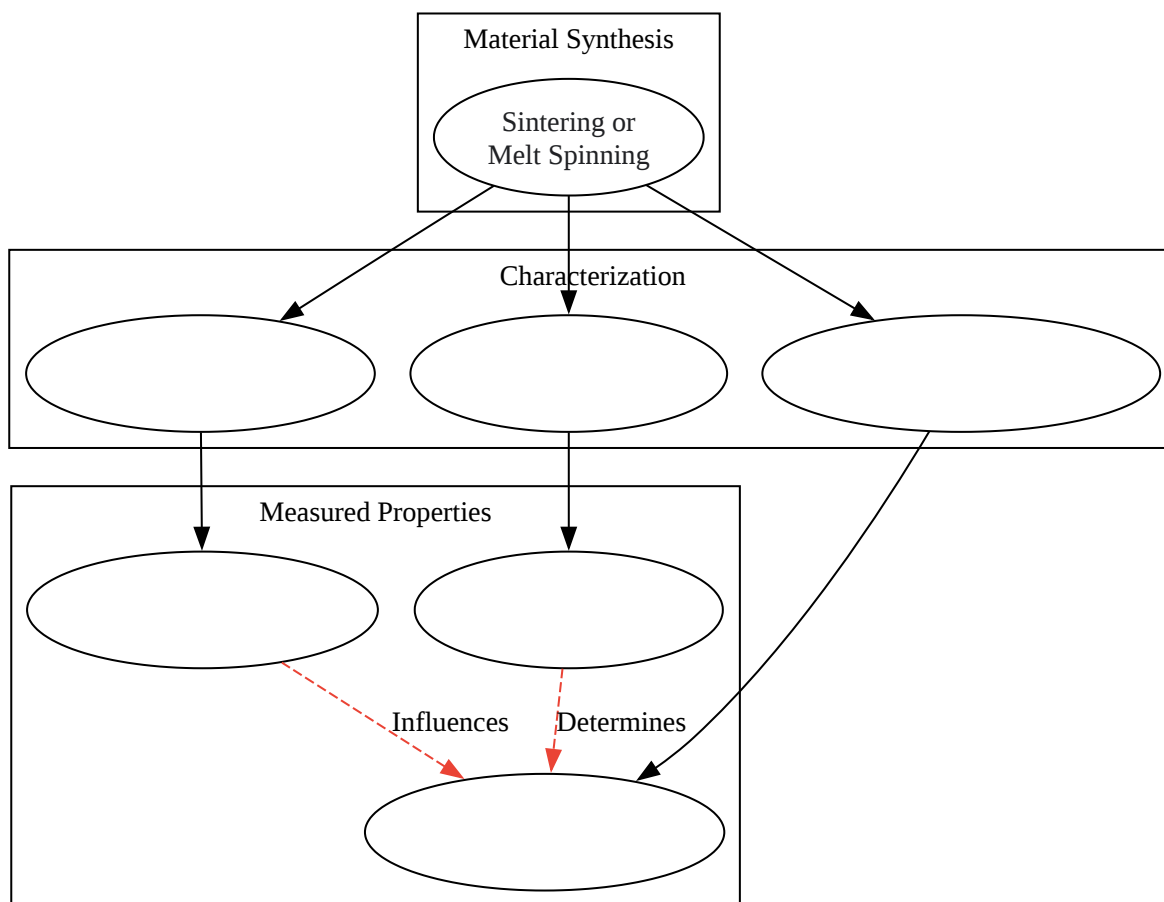
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## Experimental Workflows



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## Relationship Between Microstructure and Magnetic Properties

The extrinsic magnetic properties of RE-TM magnets, particularly coercivity, are highly dependent on the material's microstructure. For high coercivity in Nd-Fe-B magnets, it is crucial to have a microstructure consisting of fine, well-aligned  $\text{Nd}_2\text{Fe}_{14}\text{B}$  grains that are magnetically isolated from each other by a thin, continuous, non-ferromagnetic Nd-rich grain boundary

phase.[5] This grain boundary phase prevents the easy propagation of magnetic reversal from one grain to the next, thus maintaining a high resistance to demagnetization.

The manufacturing process, especially the sintering and annealing steps, plays a critical role in developing this optimal microstructure. Insufficient isolation of the main phase grains can lead to a significant reduction in coercivity.

## Applications

The exceptional magnetic properties of RE-TM magnets have made them indispensable in a wide range of modern technologies. Some key applications include:

- **Electric Motors and Generators:** Their high strength-to-weight ratio enables the design of smaller, lighter, and more efficient motors and generators. This is particularly important in electric vehicles, wind turbines, and power tools.[7]
- **Electronics:** They are used in computer hard disk drives for the read/write heads, and in smartphones and tablets for speakers and vibration motors.[9]
- **Medical Technology:** RE-TM magnets are crucial components in Magnetic Resonance Imaging (MRI) machines, pacemakers, and hearing aids.[7][9]
- **Audio Equipment:** High-performance loudspeakers and headphones utilize these magnets to produce high-quality sound.[6]
- **Industrial Applications:** This includes magnetic separation technology for recycling and purification, as well as in sensors and actuators.[6]

This guide provides a foundational understanding of rare earth-transition metal magnetic materials. Further in-depth study of specific materials and processing techniques is recommended for advanced applications and research.

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